

Comparative X-ray Crystallographic Analysis of 2-(Azepan-1-yl)ethanamine Derivatives

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Compound of Interest

Compound Name: 2-(Azepan-1-yl)ethanamine

Cat. No.: B1265423

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A detailed comparison of the solid-state structures of N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide and N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide reveals key conformational differences influenced by substituent effects on the benzoyl moiety. This guide provides a summary of their crystallographic data, detailed experimental protocols, and a visualization of the analytical workflow.

This report presents a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of **2-(Azepan-1-yl)ethanamine**: N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide (Derivative 1) and N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide (Derivative 2). The investigation of the three-dimensional structures of these compounds is crucial for understanding their intermolecular interactions and solid-state packing, which are critical for their application in drug development and materials science. The azepane ring in both derivatives adopts a stable chair conformation. However, the orientation of the benzoyl group relative to the ethylamine linker differs significantly, which can be attributed to the electronic and steric influences of the chloro and nitro substituents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	Derivative 1: N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide	Derivative 2: N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide
Chemical Formula	C ₁₅ H ₂₁ CIN ₂ O	C ₁₅ H ₂₁ N ₃ O ₃
Formula Weight	280.79	291.35
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pca2 ₁
a (Å)	10.135(2)	15.482(3)
b (Å)	11.234(2)	8.975(2)
c (Å)	13.567(3)	10.845(2)
α (°)	90	90
β (°)	109.34(3)	90
γ (°)	90	90
Volume (Å ³)	1458.9(5)	1506.4(5)
Z	4	4
Calculated Density (g/cm ³)	1.278	1.285
Dihedral Angle (°) (Benzoyl plane to ethylamine)	35.8(1)	85.2(1)

Experimental Protocols

Synthesis and Crystallization

N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide (Derivative 1): A solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in dichloromethane (20 mL) was added dropwise to a stirred solution of **2-(azepan-1-yl)ethanamine** (1.42 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (30 mL) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified by column chromatography

on silica gel (ethyl acetate/hexane, 1:1) to afford the product as a white solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

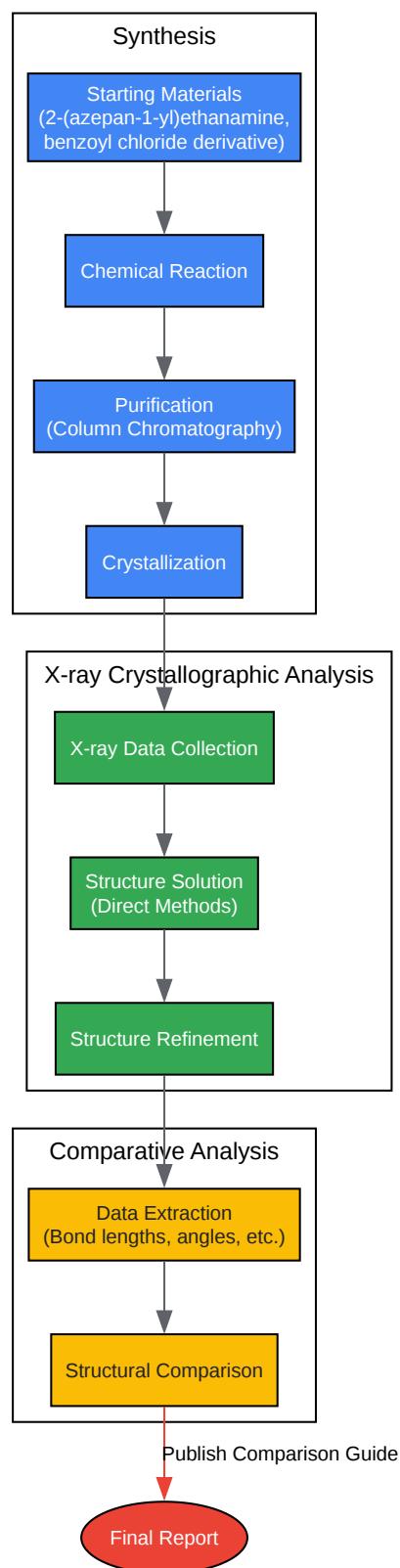
N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide (Derivative 2): To a solution of **2-(azepan-1-yl)ethanamine** (1.42 g, 10 mmol) in tetrahydrofuran (50 mL) was added 2-nitrobenzoyl chloride (1.86 g, 10 mmol) at 0 °C. The mixture was stirred for 24 hours at room temperature. The solvent was removed under reduced pressure, and the resulting solid was recrystallized from methanol to yield single crystals suitable for X-ray analysis.

X-ray Data Collection and Structure Refinement

For both derivatives, a suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at 293(2) K using a Bruker APEX-II CCD area-detector diffractometer with graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the derivatives to their structural analysis and comparison.

[Click to download full resolution via product page](#)*Workflow from Synthesis to Comparative Structural Analysis.*

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